molecular formula C9H6N2S B1350316 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile CAS No. 63647-03-0

2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile

Cat. No.: B1350316
CAS No.: 63647-03-0
M. Wt: 174.22 g/mol
InChI Key: YBDDDGXQRINYPU-UHFFFAOYSA-N
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Description

Significance of Aromatic Heterocycles in Contemporary Chemical Research

Aromatic heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within an aromatic ring, are fundamental to many areas of science. ijpsr.com Their importance is rooted in their widespread presence in natural products, including essential biomolecules like vitamins, hormones, and antibiotics. imedpub.com In medicinal chemistry, heterocyclic scaffolds are found in over 85% of all biologically active chemical entities, making them a cornerstone of modern drug design. nih.gov This prevalence is due to their ability to engage in various interactions with biological targets. imedpub.com The heteroatoms in these rings can modify a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing pharmacological properties. nih.gov Furthermore, aromatic heterocycles are integral to materials science, where they are used in the development of conducting polymers, dyes, and organic light-emitting diodes (OLEDs). imedpub.com The stability conferred by their aromaticity, combined with the unique electronic properties imparted by the heteroatoms, makes them versatile building blocks in organic synthesis. numberanalytics.com

Interdisciplinary Relevance of Pyrrole (B145914) and Thiophene (B33073) Scaffolds

Pyrrole and thiophene are five-membered aromatic heterocycles that are foundational to numerous interdisciplinary applications. benthamdirect.com Pyrrole rings are key components of many biologically vital molecules, such as heme in hemoglobin and chlorophyll (B73375) in plants, highlighting their role in fundamental life processes. nih.gov In medicinal chemistry, pyrrole derivatives are recognized as promising scaffolds for a wide range of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs. nih.goveurekaselect.com

Thiophene, a sulfur-containing analogue of pyrrole, is also a privileged structure in drug discovery, known to enhance drug-receptor interactions and improve metabolic stability. nih.gov Its derivatives have found application as antibacterial, antipsychotic, and anticancer agents. pharmaguideline.com Beyond pharmaceuticals, both pyrrole and thiophene are crucial in materials science. They are the monomers for producing conducting polymers like polypyrrole and polythiophene, which are used in electronics, sensors, and solar cells. imedpub.comnumberanalytics.com The unique electronic characteristics and reactivity of these scaffolds make them indispensable in both biological and material sciences. benthamdirect.comrsc.org

Overview of Nitrile Functionality in Heterocyclic Chemistry

The nitrile, or cyano (-C≡N), group is a highly versatile and important functional group in organic synthesis. researchgate.netnih.gov Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule to which it is attached. numberanalytics.com In heterocyclic chemistry, the nitrile group serves multiple roles. It can act as a key intermediate that can be transformed into various other functional groups, such as amines, carboxylic acids, or amides, providing a strategic entry point for further molecular elaboration. researchgate.net

The nitrile group can also participate directly in cycloaddition reactions to form new heterocyclic rings. nih.govnumberanalytics.com Its presence on a heterocyclic scaffold can enhance interactions with biological targets, often acting as a hydrogen bond acceptor or as a bioisostere for other functional groups like ketones or hydroxyls. nih.gov This functionality is found in a diverse array of pharmaceuticals, where it can improve water solubility or reduce susceptibility to oxidative metabolism. longdom.org The unique reactivity of the nitrile group, including its ability to act as a directing group in C-H functionalization reactions, makes it an invaluable tool for constructing complex heterocyclic systems. nih.gov

Structural Context of 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile within Advanced Organic Synthesis

The compound this compound is a prime example of a molecule designed for advanced organic synthesis. It strategically combines three key functional components: a pyrrole ring, a thiophene ring, and a carbonitrile group. This specific arrangement, where the pyrrole is linked via its nitrogen to the C2 position of the thiophene, and the nitrile group is at the adjacent C3 position, creates a unique electronic and steric environment.

This molecular architecture serves as a versatile building block, or "scaffold," for the construction of more complex, often fused, heterocyclic systems. The nitrile group, activated by the adjacent thiophene ring, is a reactive site for nucleophilic additions and cyclization reactions. The pyrrole and thiophene rings themselves can undergo further functionalization, such as electrophilic substitution, allowing for the systematic modification of the molecule's properties. The combination of these two distinct aromatic heterocycles can lead to novel optical and electronic properties, making such compounds candidates for investigation in materials science, particularly for organic electronics. rsc.org The synthesis of such multi-component heterocyclic structures is a key objective in modern organic chemistry, aimed at accessing novel chemical space for applications in drug discovery and material science.

Below are the key chemical identifiers for this compound:

Identifier Value
IUPAC Name This compound
CAS Number 63647-03-0
Molecular Formula C9H6N2S
Molecular Weight 174.22 g/mol

Properties

IUPAC Name

2-pyrrol-1-ylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c10-7-8-3-6-12-9(8)11-4-1-2-5-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDDDGXQRINYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395644
Record name 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63647-03-0
Record name 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1h Pyrrol 1 Yl Thiophene 3 Carbonitrile and Its Analogs

Direct Synthetic Routes to the Core Skeleton

Direct synthetic routes aim to construct the 2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile skeleton through efficient and often convergent strategies. These methods include the formation of the thiophene-3-carbonitrile ring via cyclization, the attachment of the pyrrole (B145914) ring through N-arylation, and the use of multi-component reactions to build the heterocyclic system in a single pot.

Cyclization Reactions for Thiophene-3-carbonitrile Formation

The formation of the thiophene-3-carbonitrile core is a critical step in the synthesis of the target molecule. A prominent method for this transformation is the Gewald reaction, a multi-component reaction that provides a versatile route to 2-aminothiophenes. arkat-usa.orgderpharmachemica.comwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile, such as malononitrile, in the presence of elemental sulfur and a base. wikipedia.orgnih.gov

The general mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. wikipedia.orgderpharmachemica.com This intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene. wikipedia.org Various modifications to the classical Gewald reaction have been developed to improve yields and broaden the substrate scope, including the use of microwave irradiation and different catalytic systems. derpharmachemica.comwikipedia.org For the synthesis of thiophene-3-carbonitrile precursors, a suitable carbonyl compound and a nitrile with a leaving group or a precursor to the cyano group would be employed.

Reaction Reactants Key Features Reference
Gewald ReactionKetone/Aldehyde, Active Methylene Nitrile, Sulfur, BaseForms 2-aminothiophene ring; versatile; often a one-pot reaction. arkat-usa.orgwikipedia.org
Fiesselmann Thiophene (B33073) SynthesisThioglycolic acid derivatives and β-keto estersProvides access to 3-hydroxythiophenes which can be further functionalized. derpharmachemica.com

N-Arylation Strategies for Pyrrole Ring Attachment

Once the thiophene ring is formed, or if starting with a pre-formed thiophene, the pyrrole ring must be attached via a C-N bond formation. N-arylation strategies are commonly employed for this purpose. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most powerful and widely used methods for the N-arylation of heterocycles like pyrrole. researchgate.netwikipedia.orgnih.gov

The Ullmann condensation typically involves the reaction of an aryl halide with an amine or a heterocyclic N-H compound in the presence of a copper catalyst, often at high temperatures. researchgate.net L-proline has been shown to be an effective additive in Ullmann-type coupling reactions of aryl iodides with various nitrogen heterocycles, allowing for milder reaction conditions. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orglibretexts.org This reaction offers a broad substrate scope and functional group tolerance, making it highly suitable for the synthesis of complex molecules. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. libretexts.orgresearchgate.net

N-Arylation Method Catalyst Key Features Reference
Ullmann CondensationCopperClassic method for C-N bond formation; often requires high temperatures. researchgate.net
Buchwald-Hartwig AminationPalladiumHighly versatile and efficient; broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org
Chan-Lam CouplingCopperCouples boronic acids with N-H containing compounds. nih.gov

Multi-Component Reactions (MCRs) in Pyrrole-Thiophene Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. bohrium.comresearchgate.netrsc.org MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bohrium.com

For the construction of the pyrrole-thiophene scaffold, an MCR could conceivably bring together the building blocks for both the pyrrole and thiophene rings in a single pot. For instance, a reaction could be designed that combines a 1,4-dicarbonyl compound (a precursor for the pyrrole ring via the Paal-Knorr synthesis), an amine, a source of sulfur, and an activated nitrile. derpharmachemica.comresearchgate.net The development of novel MCRs for the direct synthesis of complex heterocyclic systems like this compound is an active area of research.

Precursor-Based Synthesis Approaches

Precursor-based approaches involve the synthesis of either the pyrrole or the thiophene ring first, followed by the construction of the second ring or its attachment. These methods offer a more linear and often more controlled route to the final product.

Utility of Activated Nitriles in Heterocycle Formation

Activated nitriles, particularly α,β-unsaturated nitriles, are versatile building blocks in heterocyclic synthesis. researchgate.netlongdom.orgnumberanalytics.com Malononitrile, with its two cyano groups and an active methylene group, is a key reagent in the synthesis of a wide variety of heterocyclic compounds, including thiophenes. nih.govsciforum.net

In the context of thiophene synthesis, activated nitriles can undergo reactions with sulfur-containing reagents to form the thiophene ring. longdom.org For example, the reaction of α,β-unsaturated nitriles with elemental sulfur in the presence of a base is a key step in the Gewald reaction. longdom.orgresearchgate.net Furthermore, activated nitriles can participate in cycloaddition reactions to form heterocyclic systems. numberanalytics.com The reactivity of the nitrile group allows for its transformation into other functional groups, providing further synthetic utility. numberanalytics.com

Activated Nitrile Role in Synthesis Resulting Heterocycle Reference
MalononitrileKnoevenagel condensation partner, cyclization precursor2-Aminothiophenes nih.govsciforum.net
α,β-Unsaturated NitrilesReaction with sulfur reagentsThiophenes longdom.org
TetracyanoethyleneReaction with hydrogen sulfideThiophenes longdom.org

Role of Substituted Pyrrole Intermediates

An alternative precursor-based strategy involves starting with a pre-formed, suitably substituted pyrrole ring and then constructing the thiophene ring onto it. This approach is advantageous when the desired substitution pattern on the pyrrole ring is complex or difficult to introduce after the thiophene ring is in place.

The synthesis of substituted pyrroles can be achieved through various classical methods such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). researchgate.netuctm.edu Modern methods include gold-catalyzed cyclizations of propargylic alcohols and ruthenium-catalyzed dehydrogenative coupling reactions. organic-chemistry.org

Once the substituted pyrrole is obtained, it can be functionalized to introduce the necessary groups for the subsequent thiophene ring formation. For instance, a pyrrole derivative bearing an activated methylene group adjacent to a suitable functional group could be used as a starting material for a Gewald-type cyclization to construct the fused thiophene-3-carbonitrile ring. The reactivity of pyrrole towards electrophilic substitution at the C2 and C5 positions can be exploited to introduce the required functionalities. ksu.edu.sapearson.com

Thiophene Precursors and their Functionalization

The synthesis of thiophene-containing compounds often begins with a pre-existing thiophene ring that is then functionalized, or by constructing the thiophene ring from acyclic precursors. Thiophenes are crucial heterocyclic compounds frequently used as building blocks in the development of agrochemicals and pharmaceuticals. rroij.com

Classic methods for creating the thiophene ring include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. rroij.com Another fundamental method is the Gewald reaction, which produces 2-aminothiophenes by condensing a ketone or aldehyde with a β-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.org This method is particularly relevant for synthesizing precursors to the target molecule, which features an amino (substituted by pyrrole) and a cyano group on the thiophene ring.

Once the thiophene ring is formed, or if starting with a commercial thiophene, functionalization is key to introducing the necessary substituents. Common strategies include:

Cross-Coupling Reactions : Halogenated thiophenes are common precursors for C-C bond formation through reactions like Suzuki-Miyaura (using boronic acids) and Stille coupling (using organotin compounds). nih.govnumberanalytics.com These reactions are compatible with a wide array of functional groups, including nitriles and esters. nih.gov For instance, a 2-bromothiophene-3-carbonitrile (B1280767) could be coupled with a pyrrole-containing organometallic reagent.

C-H Activation/Arylation : Modern methods allow for the direct functionalization of thiophene C-H bonds, avoiding the need for pre-halogenation. numberanalytics.com Palladium catalysts can facilitate the direct C-H arylation of thiophenes with aryl or heteroaryl bromides, offering a more atom-economical route. organic-chemistry.org

Cyclization Reactions : The thiophene ring can also be constructed through the cyclization of functionalized alkynes. mdpi.com For example, metal-catalyzed or base-promoted heterocyclization of sulfur-containing alkyne substrates provides a regioselective and atom-economical pathway to substituted thiophenes. mdpi.com

The table below summarizes key thiophene precursors and the synthetic methods used for their functionalization.

Precursor TypeSynthetic MethodResulting Functionalization
1,4-DiketonesPaal-Knorr Thiophene SynthesisFormation of the thiophene ring
α-Methylene Ketones, NitrilesGewald ReactionFormation of 2-aminothiophenes
Halogenated ThiophenesSuzuki or Stille Cross-CouplingC-C bond formation with aryl/heteroaryl groups
Thiophenes with C-H bondsDirect C-H ArylationC-C bond formation, bypassing halogenation
Sulfur-containing AlkynesMetal-catalyzed CyclizationFormation of substituted thiophene rings

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have driven the development of advanced synthetic techniques that prioritize efficiency, minimize waste, and reduce the use of hazardous materials. rsc.orgresearchgate.net These methodologies are highly applicable to the synthesis of complex heterocycles like this compound.

Microwave-Assisted Synthesis in Heterocyclic Chemistry

Microwave-assisted synthesis has become a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture, microwave irradiation often leads to dramatic reductions in reaction times, increased product yields, and improved purity. nih.govacs.org

This technique is particularly effective for heterocyclic synthesis. For example, the Suzuki coupling reaction to produce thiophene oligomers has been performed under microwave-assisted, solvent-free conditions, yielding the desired products in minutes rather than hours. nih.govresearchgate.net In one study, quaterthiophene was obtained in 6 minutes with a 65% yield, while quinquethiophene was synthesized in 11 minutes with a 74% yield. acs.orgresearchgate.net Similarly, microwave irradiation has been used to synthesize various N-heterocycles, including pyrimidine (B1678525) and benzimidazole (B57391) derivatives, often under solvent-free conditions, which further enhances the green credentials of the process. nih.gov

The table below compares reaction parameters for conventional and microwave-assisted synthesis of some heterocyclic compounds.

Reaction TypeConditionsReaction TimeYield
Suzuki Coupling (Quaterthiophene)Microwave, Solvent-Free6 min65% researchgate.net
Suzuki Coupling (Quinquethiophene)Microwave, Solvent-Free11 min74% researchgate.net
Pyrimidine SynthesisMicrowave, Ethanolic NaOH7-12 minExcellent nih.gov
Benzimidazole SynthesisMicrowave, Solvent-FreeNot specifiedQuantitative nih.gov

Catalyst-Free and Solvent-Free Reaction Conditions

Eliminating solvents and catalysts from chemical reactions represents a significant step towards more sustainable synthesis. rsc.org Solvents account for a large portion of chemical waste, and metal catalysts can leave toxic residues in the final product.

Solvent-Free Reactions: Many reactions can be conducted without a solvent, often by heating the neat reactants (thermally) or by using microwave irradiation. rsc.orgresearchgate.net These methods can lead to higher yields and shorter reaction times. researchgate.net The solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids on an aluminum oxide solid support is a prime example of this approach, providing a rapid and environmentally friendly route to thiophene oligomers. nih.govacs.org Grinding techniques, which involve mixing solid reactants mechanically, also offer an eco-friendly, solvent-free alternative. researchgate.net

Catalyst-Free Reactions: While many reactions for forming C-N or C-C bonds rely on metal catalysts, there is growing interest in catalyst-free alternatives. Intramolecular electrochemical C-H aminations have emerged as a powerful, environmentally friendly method for constructing N-heterocycles without metal catalysts, using electricity as the clean redox agent. frontiersin.org This approach has been successfully used to create saturated N-heterocycles in high yields. frontiersin.org Such methodologies avoid the cost and potential toxicity associated with residual metals, which is a significant advantage in pharmaceutical synthesis.

Phase Transfer Catalysis (PTC) in Related Syntheses

Phase Transfer Catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants across the phase boundary, allowing the reaction to proceed under milder conditions.

This methodology aligns with green chemistry principles by often reducing the need for harsh solvents, lowering reaction temperatures, and minimizing waste. researchgate.net In the synthesis of thiophene derivatives, PTC has been successfully applied. For example, the Thorpe reaction to synthesize 3-aminothiophene-2-carboxylates, which are structurally related to the aminonitrile portion of the target molecule, has been effectively assisted by PTC under solid-liquid conditions. researchgate.net The use of PTC in this context improved reaction yields and efficiency compared to non-catalyzed protocols. researchgate.net This demonstrates the potential of PTC to enable efficient and greener syntheses of functionalized thiophenes and related heterocyclic systems.

Reactivity and Reaction Mechanisms of 2 1h Pyrrol 1 Yl Thiophene 3 Carbonitrile

Electrophilic Aromatic Substitution Reactions

The reactivity of 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile in electrophilic aromatic substitution (EAS) is governed by the relative electron-donating and withdrawing properties of its substructures. The pyrrole (B145914) ring, being an electron-rich aromatic system, is significantly more reactive towards electrophiles than benzene. pearson.comuobaghdad.edu.iq In contrast, the thiophene (B33073) ring, while also more reactive than benzene, is less so than pyrrole. e-bookshelf.de The presence of substituents on both rings further modulates this inherent reactivity.

Regioselectivity on Pyrrole and Thiophene Rings

Electrophilic attack on unsubstituted pyrrole and thiophene preferentially occurs at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex). onlineorganicchemistrytutor.comstackexchange.com In this compound, the substitution pattern predetermines the available sites for electrophilic attack.

Pyrrole Ring: The pyrrole ring is N-substituted with the 2-thienyl-3-carbonitrile group. The remaining C2, C3, C4, and C5 positions are available for substitution. As an N-substituted pyrrole, the ring is highly activated. beilstein-journals.org Electrophilic attack is anticipated to occur preferentially at the C2 and C5 positions (the α-positions). slideshare.net Studies on analogous 2,5-di(2-thienyl)pyrroles have shown that electrophilic reactions such as Vilsmeier-Haack formylation and acylation occur selectively on the β-positions (C3 and C4) of the pyrrole ring. researchgate.net However, Vilsmeier formylation of 1-alkyl-2-(2'-thienyl)pyrroles yields a mixture of 5-formyl (α-position) and 3-formyl (β-position) derivatives on the pyrrole ring. core.ac.uk

Thiophene Ring: The thiophene ring is substituted at C2 with the pyrrol-1-yl group and at C3 with the cyano group. The available positions for substitution are C4 and C5. The C5 position is an α-position and would typically be favored. However, the combined electronic effects of the substituents heavily influence the outcome. Research on the bromination of 2,5-bis(2-thienyl)pyrroles using N-Bromosuccinimide (NBS) indicates that the reaction site can be tuned by the choice of solvent, with substitution occurring either at the β-position of the pyrrole or the α-position of the thiophene. rsc.org

Given the powerful electron-donating nature of the pyrrole nitrogen, the pyrrole ring is substantially more activated than the thiophene ring, making it the primary site for electrophilic attack. quora.com

Ring SystemAvailable PositionsPredicted Site of Electrophilic AttackRationale
PyrroleC2, C3, C4, C5C5 and/or C2 (α-positions)Highly activated ring due to nitrogen lone pair delocalization. uobaghdad.edu.iq Supported by general principles of pyrrole reactivity. slideshare.net
ThiopheneC4, C5C5 (α-position)Less favorable due to deactivation by the nitrile group and lower intrinsic reactivity compared to the pyrrole ring. e-bookshelf.de

Influence of Nitrile Group on Ring Activation/Deactivation

Substituents on an aromatic ring significantly alter its reactivity towards electrophiles. They are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). openstax.org

Activating Group: The 1-pyrrolyl group attached to the thiophene ring acts as a strong activating group due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system.

Deactivating Group: The nitrile (-C≡N) group is a potent deactivating group. masterorganicchemistry.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less susceptible to attack by electrophiles. libretexts.org

In this compound, the nitrile group at the C3 position strongly deactivates the thiophene ring. This deactivation, combined with the inherently lower reactivity of thiophene compared to pyrrole, ensures that electrophilic aromatic substitution will overwhelmingly favor the more electron-rich pyrrole ring. The primary influence of the nitrile group is therefore to render the thiophene ring largely inert to electrophilic attack under conditions that would readily lead to substitution on the pyrrole moiety.

Nucleophilic Reactions at the Nitrile Group

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. This allows for nucleophilic attack, a key pathway for the functionalization of this group.

Hydrolysis and Reduction Pathways

The cyano functionality can undergo both hydrolysis and reduction to yield other important functional groups.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds via an initial nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon. The intermediate imidic acid or its conjugate base then tautomerizes to an amide. Further hydrolysis of the amide leads to the corresponding carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt).

Reduction: The nitrile group can be reduced to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst). libretexts.org These reactions involve the addition of hydride ions or hydrogen atoms across the C≡N triple bond. Selective reduction of a nitrile in the presence of other reducible groups, such as nitro groups, can be achieved using specific reagent systems like boron trifluoride etherate with sodium borohydride. calvin.edu

Reaction TypeReagents & ConditionsProduct Functional Group
Hydrolysis (to Amide)H₂O, H⁺ or OH⁻ (controlled conditions)-CONH₂ (Carboxamide)
Hydrolysis (to Carboxylic Acid)H₂O, H⁺ or OH⁻ (harsher conditions)-COOH (Carboxylic Acid)
Reduction1. LiAlH₄ in ether; 2. H₂O/H⁺-CH₂NH₂ (Primary Amine)
Catalytic HydrogenationH₂, Pd, Pt, or Ni catalyst-CH₂NH₂ (Primary Amine)

Cycloaddition Reactions Involving the Cyano Functionality

While less common than for alkenes and alkynes, the nitrile group can participate as a 2π component in cycloaddition reactions, such as the [3+2] cycloaddition with 1,3-dipoles (e.g., azides, nitrilimines) to form five-membered heterocyclic rings like tetrazoles or triazoles. mdpi.com It can also, in principle, act as a dienophile in a [4+2] Diels-Alder reaction, although this typically requires the nitrile to be activated by electron-withdrawing groups. The thiophene ring itself can also participate in cycloaddition reactions. rsc.orgresearchgate.net Specific examples of cycloaddition reactions involving the nitrile group of this compound are not extensively documented, but the potential for such reactivity exists, particularly with highly reactive dienes or 1,3-dipoles.

Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

The electrophilic carbon of the nitrile group is susceptible to attack by a variety of heteroatomic nucleophiles.

Nitrogen Nucleophiles: Primary and secondary amines can add to the nitrile group to form amidines. This reaction is often catalyzed by acid or Lewis acids. The mechanism is analogous to the formation of imines from carbonyl compounds. pressbooks.publibretexts.org Hydrazine can react with nitriles to form amidrazones.

Oxygen Nucleophiles: Alcohols can add to nitriles under acid catalysis to form imidates. Subsequent hydrolysis of the imidate provides an ester. This reaction is known as the Pinner reaction.

Sulfur Nucleophiles: Thiols, which are generally strong nucleophiles, can add to the C≡N bond, particularly under basic conditions, to form thioimidates. acs.org The Gewald reaction, a common method for synthesizing substituted 2-aminothiophenes, involves the reaction of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, highlighting the reactivity of nitriles with sulfur. researchgate.net

Radical Reactions and C-H Functionalization

The presence of aromatic pyrrole and thiophene rings, along with the electron-withdrawing nitrile group, provides multiple avenues for radical reactions and targeted C-H functionalization.

Nitrile as a Radical Acceptor

The cyano group (-C≡N) is a valuable functional group that can participate in radical cascade reactions by acting as a radical acceptor. In such reactions, a radical species can add to the carbon atom of the nitrile, initiating a series of transformations that can lead to the formation of new rings and complex molecular architectures. While specific studies on this compound are not extensively documented in this context, the general reactivity of nitriles as radical acceptors suggests potential synthetic pathways. For instance, intramolecular radical cyclization could be envisioned where a radical generated on a side chain attached to the pyrrole or thiophene ring adds to the nitrile carbon, leading to fused heterocyclic systems. The efficiency of such reactions would be influenced by the stability of the generated radical intermediate and the stereoelectronic factors of the transition state.

Directed C-H Bond Functionalization Strategies

Direct C-H bond functionalization is a powerful tool in organic synthesis for the efficient construction of complex molecules. For heteroaromatic compounds like pyrroles and thiophenes, this strategy allows for the introduction of various substituents without the need for pre-functionalization.

In the case of pyrrole derivatives, C-H functionalization can be directed by a suitable directing group attached to the nitrogen atom. For instance, an N-alkoxycarbamoyl group has been shown to direct the alkenylation of the pyrrole scaffold in a C-H bond activation-initiated cascade process. nih.gov Although not specifically demonstrated for this compound, this approach could potentially be applied to functionalize the C-H bonds of the pyrrole ring.

Similarly, the thiophene ring can undergo regioselective C-H functionalization. By employing a pH-sensitive directing group, it is possible to control both directed and non-directed C-H activation pathways, providing access to variously substituted thiophenes. sci-hub.se Palladium-catalyzed C-H activation is a common strategy for the functionalization of thiophenes, enabling the introduction of aryl, alkyl, and other groups. nih.govnih.govrsc.org For 2-(1H-pyrrol-1-yl)thiophene, the position of C-H functionalization on the thiophene ring would be influenced by the electronic effects of the pyrrole and nitrile substituents, as well as the specific catalyst and reaction conditions employed.

Derivatization and Functional Group Interconversions

The presence of the thiophene ring, the pyrrole moiety, and the carbonitrile group allows for a wide range of derivatization and functional group interconversion reactions, providing access to a diverse array of novel compounds.

Modification of the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic substitution reactions. Generally, electrophilic attack on a thiophene ring occurs preferentially at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the intermediate carbocation. uomustansiriyah.edu.iqbeilstein-journals.org In this specific molecule, the C2 position is already substituted. Therefore, electrophilic substitution would be expected to occur at the C5 position. The reactivity of the thiophene ring towards electrophiles is influenced by the electron-donating pyrrole group and the electron-withdrawing nitrile group.

Thiophene and its derivatives can also participate in cycloaddition reactions, such as the Diels-Alder reaction, although they are generally less reactive than furan (B31954) due to their higher aromaticity. nih.gov The reactivity can be enhanced by the introduction of electron-withdrawing groups or by using Lewis acid catalysts. nih.gov

Substitution and Annulation on the Pyrrole Moiety

The pyrrole ring is an electron-rich heterocycle and readily undergoes electrophilic substitution, typically at the C2 and C5 positions. onlineorganicchemistrytutor.comksu.edu.sa Similar to the thiophene ring, the C2' and C5' positions of the pyrrole ring in this compound are potential sites for functionalization.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are also a key strategy for modifying the pyrrole moiety. For example, 1H-pyrrole-2,3-diones can undergo annulation with thioacetamide (B46855) to form 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins). nih.gov While this specific reaction starts from a pyrrole-2,3-dione, it highlights the potential for building fused systems onto the pyrrole core. Free-radical intramolecular cyclization of appropriately substituted pyrrolylpyridinium salts has also been used to synthesize new polyheterocycles containing fused pyrrole and pyridine (B92270) rings. beilstein-journals.org

Transformations of the Carbonitrile Group into Other Functional Groups

The carbonitrile group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

One of the most common transformations is the reduction of the nitrile to a primary amine (-CH₂NH₂). This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). mdpi.comlibretexts.orglibretexts.org The resulting aminomethylthiophene derivative can serve as a building block for the synthesis of further elaborated molecules.

Hydrolysis of the nitrile group can lead to the formation of a carboxamide (-CONH₂) or a carboxylic acid (-COOH), depending on the reaction conditions. Acidic or basic hydrolysis can be employed for this transformation. The resulting carboxylic acid or amide can then participate in a range of other reactions.

Furthermore, the nitrile group can be utilized in cyclization reactions to form new heterocyclic rings. For instance, 2-(1H-pyrrol-1-yl)thiophene-3-carboxamides, which can be derived from the nitrile, undergo intramolecular Friedel–Crafts acylation-type reactions in the presence of phosphoryl chloride to yield 4H-thieno[3,2-b]pyrrolizin-4-ones. sci-hub.se This reaction demonstrates a pathway to construct a fused ring system involving both the thiophene and pyrrole moieties, with the original nitrile carbon becoming part of the new ring. Additionally, nitriles can react with organometallic reagents, such as Grignard reagents, to yield ketones after hydrolysis of the intermediate imine. youtube.comlibretexts.orgyoutube.comresearchgate.netlibretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the precise structure of organic molecules in solution.

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum would be crucial for identifying all hydrogen atoms in the molecule. It would be expected to show distinct signals for the protons on the thiophene (B33073) ring and the pyrrole (B145914) ring. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (spin-spin coupling) would reveal the connectivity between neighboring protons. For instance, the protons on the pyrrole ring typically appear as triplets, and the thiophene protons would exhibit doublet signals, with coupling constants characteristic of their relative positions. Without experimental data, a precise assignment of these signals is not possible.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, confirming which protons are coupled to each other and thus are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons. This technique would be invaluable for confirming the connection between the pyrrole and thiophene rings via the N-C bond and the position of the nitrile group relative to the rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding within the molecule.

Vibrational Analysis of Ring Systems and Nitrile Stretch

The IR and Raman spectra would display characteristic vibrational modes. A key feature would be a strong, sharp absorption band for the nitrile (C≡N) stretching vibration, typically expected in the 2220-2240 cm⁻¹ region for aromatic nitriles spectroscopyonline.com. Additionally, the spectra would contain a series of bands corresponding to the C-H and C-C stretching and bending vibrations of both the thiophene and pyrrole rings, confirming their presence.

Hydrogen Bonding Interactions

In 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile, the nitrogen atom of the pyrrole ring is bonded to the thiophene ring, meaning it lacks an N-H proton. Therefore, it cannot act as a donor in classical hydrogen bonding. However, the nitrogen atoms and the sulfur atom could potentially act as weak hydrogen bond acceptors for solvent molecules or in a crystalline solid state through non-classical C-H···N or C-H···S interactions. Detailed crystallographic or specific spectroscopic studies in different solvents would be required to investigate such potential weak interactions, but this information is not currently available.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. In the context of characterizing this compound, this technique is indispensable for confirming the molecular weight and for deducing the structural connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C9H6N2S. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined mass. This comparison is crucial for unambiguous confirmation of the molecular formula.

Table 1: Theoretical Isotopic Mass Distribution for C9H6N2S

Isotope Mass (Da) Relative Abundance (%)
¹²C₉¹H₆¹⁴N₂³²S 186.0297 100.00
¹³C¹²C₈¹H₆¹⁴N₂³²S 187.0331 9.87

This table presents the calculated isotopic distribution for the molecular ion of this compound. The presence of these isotopes in their expected ratios in a high-resolution mass spectrum would provide strong evidence for the assigned molecular formula.

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that is characteristic of its structure. By analyzing the masses of the fragment ions, it is possible to piece together the molecular structure. The fragmentation of this compound is expected to proceed through the cleavage of the bonds linking the pyrrole and thiophene rings, as well as fragmentation within the heterocyclic rings themselves.

Upon ionization, the molecule can undergo a series of fragmentation reactions. Plausible fragmentation pathways for this compound would likely involve the following key steps:

Loss of HCN: A common fragmentation pathway for nitrile-containing compounds is the elimination of a neutral hydrogen cyanide (HCN) molecule. This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 27 Da from the molecular ion.

Cleavage of the Pyrrole-Thiophene Bond: The bond connecting the pyrrole and thiophene rings can cleave, leading to the formation of ions corresponding to the individual heterocyclic rings. This would result in signals corresponding to the pyrrolyl cation and the thiophene-carbonitrile cation.

Fragmentation of the Thiophene Ring: The thiophene ring can undergo fragmentation, potentially through the loss of a neutral acetylene (B1199291) (C2H2) molecule, which is a characteristic fragmentation for five-membered aromatic rings.

Fragmentation of the Pyrrole Ring: The pyrrole ring can also fragment, often by the loss of HCN or other small neutral molecules.

Table 2: Proposed Fragmentation Pattern for this compound

Proposed Fragment Ion Molecular Formula Calculated m/z
[M+H]⁺ C₉H₇N₂S⁺ 187.0376
[M-HCN]⁺ C₈H₆NS⁺ 160.0219
[C₄H₄N]⁺ (Pyrrolyl cation) C₄H₄N⁺ 66.0338

This table outlines the expected major fragment ions and their corresponding calculated mass-to-charge ratios for this compound. The observation of these fragments in an experimental mass spectrum would provide strong support for the proposed structure.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Aromaticity Analysis

The electronic structure and aromaticity are fundamental to understanding the stability and reactivity of 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile. These properties are governed by the interplay between the electron-rich pyrrole (B145914) ring and the thiophene (B33073) ring, influenced by the electron-withdrawing nitrile group.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles.

It is expected that the individual pyrrole and thiophene rings would largely retain their planar geometries. A key parameter to determine would be the dihedral angle between the planes of the two aromatic rings. This angle is a result of the balance between steric hindrance from the hydrogen atoms on the rings and the electronic stabilization gained from a more planar, conjugated system. The nitrile group is predicted to be coplanar with the thiophene ring to maximize electronic conjugation.

Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations

Parameter Predicted Value Range Description
C-C (Thiophene) ~1.37 - 1.43 Å Bond lengths within the thiophene ring.
C-S (Thiophene) ~1.71 - 1.74 Å Carbon-sulfur bond lengths in the thiophene ring.
C-N (Pyrrole) ~1.37 - 1.39 Å Carbon-nitrogen bond lengths in the pyrrole ring.
C-C (Pyrrole) ~1.38 - 1.43 Å Bond lengths within the pyrrole ring.
C-N (Pyrrole-Thiophene Link) ~1.40 - 1.45 Å The bond connecting the two heterocyclic rings.
C-C≡N ~1.42 - 1.45 Å The bond connecting the nitrile group to the thiophene ring.
C≡N ~1.15 - 1.17 Å The triple bond of the nitrile group.
Dihedral Angle (Pyrrole-Thiophene) 30° - 60° The twist angle between the planes of the two rings.

Note: These are estimated values based on typical calculations for similar heterocyclic systems. Actual values would require a specific DFT calculation.

The aromaticity of the pyrrole and thiophene rings in the molecule can be quantified using computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) assesses aromaticity based on the deviation of bond lengths from an ideal aromatic system, with a value of 1 indicating a fully aromatic system. Nucleus-Independent Chemical Shift (NICS) calculations measure the magnetic shielding at the center of a ring; large negative values are indicative of strong aromatic character.

Both the pyrrole and thiophene rings are inherently aromatic. Thiophene generally exhibits slightly higher aromaticity than pyrrole. pharmaguideline.comslideshare.net The substitution pattern in this compound is expected to modulate this. The pyrrole ring acts as a π-donor, while the nitrile group on the thiophene ring is a π-acceptor. This intramolecular charge transfer could potentially reduce the aromaticity of the pyrrole ring and slightly alter that of the thiophene ring. NICS calculations, specifically NICS(1) (calculated 1 Å above the ring plane), would provide a clearer picture of the π-electron delocalization in each ring.

Table 2: Predicted Aromaticity Indices for this compound

Ring Aromaticity Index Predicted Value Interpretation
Thiophene HOMA > 0.8 Expected to be highly aromatic.
Thiophene NICS(1) -10 to -15 ppm Indicates significant diatropic ring current, characteristic of aromaticity.
Pyrrole HOMA ~0.7 - 0.9 Expected to be aromatic, possibly slightly less so than the thiophene ring due to electron donation.
Pyrrole NICS(1) -8 to -13 ppm Indicates aromatic character.

Note: These are hypothetical values for illustrative purposes. Actual calculations are required for accurate data.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring. The LUMO, conversely, is likely to be distributed over the thiophene ring and the electron-withdrawing nitrile group. This separation of the frontier orbitals suggests a molecule with potential for intramolecular charge transfer upon excitation. A smaller HOMO-LUMO gap would imply higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Properties

Orbital Predicted Energy Range (eV) Primary Localization
HOMO -5.5 to -6.5 Pyrrole ring
LUMO -1.5 to -2.5 Thiophene ring and nitrile group
HOMO-LUMO Gap 3.0 to 5.0 eV Entire molecule

Note: These energy values are estimates and would vary depending on the computational method and level of theory.

Photophysical Properties and Excited State Dynamics

The interaction of this compound with light can be predicted using time-dependent DFT (TD-DFT). This allows for the calculation of electronic transitions, which correspond to the absorption and emission of light.

TD-DFT calculations would predict the electronic absorption spectrum of the molecule. The primary absorption bands would likely correspond to π-π* transitions. A key transition would be from the HOMO (on the pyrrole) to the LUMO (on the thiophene-carbonitrile fragment), which would have significant charge-transfer character. This would likely result in a strong absorption band in the UV or near-UV region of the electromagnetic spectrum.

Fluorescence (emission) properties can also be modeled. Following absorption of light, the molecule relaxes to the lowest vibrational level of the first excited state before emitting a photon to return to the ground state. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference is known as the Stokes shift.

The surrounding solvent can significantly influence the spectroscopic properties of a molecule, a phenomenon known as solvatochromism. Polarizable Continuum Models (PCM) are a common computational approach to simulate these effects. In a PCM calculation, the solvent is modeled as a continuous medium with a specific dielectric constant.

For a molecule with charge-transfer character like this compound, an increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state. This would lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. The absorption spectrum may be less sensitive to solvent polarity.

Table 4: Predicted Photophysical Properties

Property Predicted Value/Behavior
Maximum Absorption Wavelength (λ_max) 280 - 350 nm
Molar Absorptivity (ε) High (due to π-π* transitions)
Maximum Emission Wavelength (λ_em) 380 - 480 nm
Stokes Shift Moderate to large
Solvatochromic Effect (Emission) Positive (red-shift with increasing solvent polarity)

Note: These are estimations based on the expected electronic structure. Experimental verification is necessary.

Charge Transfer Characteristics

The electronic structure of this compound is characterized by the linkage of an electron-donating pyrrole ring to an electron-withdrawing cyano-substituted thiophene moiety. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, a property of significant interest in the design of materials for optoelectronics. The pyrrole ring, rich in π-electrons, acts as the donor, while the thiophene ring, influenced by the strong electron-withdrawing nature of the nitrile group (-CN), serves as the acceptor.

Computational studies on related heterocyclic systems using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in quantifying these charge transfer characteristics. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transitions. For donor-acceptor molecules like this compound, the HOMO is typically localized on the electron-donating fragment (pyrrole), and the LUMO is localized on the electron-accepting fragment (cyanothiophene).

The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) provides an estimate of the molecule's excitation energy. A smaller gap is generally indicative of easier electronic excitation and absorption at longer wavelengths. In systems designed to have significant charge-transfer character, the primary electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO, resulting in a spatial separation of charge in the excited state. Studies on analogous pyrrolo[3,2-b]pyrrole derivatives show that the degree of charge transfer can be finely tuned by modifying substituents or altering the steric hindrance between the donor and acceptor units, which in turn affects the electronic properties. rsc.org

Table 1: Calculated Electronic Properties of Representative Donor-Acceptor Thiophene Derivatives This table presents illustrative data based on DFT calculations for substituted thiophene systems to demonstrate general trends.

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Primary Transition Character
Thiophene-6.95-0.156.80π-π
2-Phenylthiophene-6.42-0.885.54π-π with some CT
Thiophene-3-carbonitrile-7.51-1.985.53π-π*
Pyrrolyl-cyanothiophene (Hypothetical)-5.85-2.103.75Intramolecular Charge Transfer (ICT)

Reaction Mechanism Studies

Computational Elucidation of Reaction Pathways

The synthesis of this compound can be envisioned through several synthetic routes, with C-N cross-coupling reactions being among the most prominent. A plausible pathway involves the reaction of a 2-halothiophene-3-carbonitrile with pyrrole, catalyzed by a transition metal such as copper or palladium (e.g., Ullmann or Buchwald-Hartwig coupling).

Computational chemistry, particularly DFT, serves as a powerful tool to elucidate the detailed mechanisms of such reactions. By modeling the reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be mapped. This allows for the evaluation of different mechanistic proposals. For instance, in a catalyzed cross-coupling reaction, computational studies can help determine the elementary steps, such as oxidative addition, ligand exchange, and reductive elimination, and identify the rate-determining step of the catalytic cycle.

Transition State Analysis and Activation Barriers

A critical aspect of elucidating a reaction mechanism is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate, and its structure corresponds to a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy (or activation barrier), which is the primary determinant of the reaction rate according to Transition State Theory.

Computational methods are essential for locating and analyzing these transient structures. Frequency calculations are performed to confirm the nature of a stationary point: a minimum (reactants, intermediates, products) has all real, positive frequencies, whereas a transition state has exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the atoms that moves the system from the reactant side to the product side of the reaction.

Figure 1: Illustrative Reaction Coordinate Diagram for a Single Synthetic Step This diagram illustrates the concepts of transition states and activation barriers for a hypothetical exothermic reaction step.

In this hypothetical energy profile, ΔG‡ represents the Gibbs free energy of activation, which must be overcome for the reactants to proceed to products.

Molecular Modeling and Docking Studies (Purely structural interaction)

Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a biological target. The pyrrole-thiophene scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.gov

For this compound, molecular docking could be employed to investigate its potential interactions with various protein targets. The docking process involves placing the ligand in multiple positions and conformations within the receptor's binding site and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score.

Successful binding is governed by the principle of molecular recognition, which involves various non-covalent interactions. Docking studies on structurally related pyrrole and thiophene derivatives have shown that these heterocycles can engage in key interactions within protein active sites. nih.govnih.gov Potential interactions for this compound could include:

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyrrole and thiophene rings can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

Table 2: Hypothetical Ligand-Receptor Interactions for this compound This table illustrates the types of interactions that could be predicted from a molecular docking simulation into a hypothetical protein active site.

Ligand MoietyPotential Interacting ResidueInteraction Type
Cyano Group (-CN)Serine (Ser), Threonine (Thr)Hydrogen Bond (Acceptor)
Thiophene RingPhenylalanine (Phe)π-π Stacking
Pyrrole RingTryptophan (Trp)π-π Stacking
Thiophene Sulfur AtomLeucine (Leu)Hydrophobic / van der Waals
Pyrrole Ring FaceValine (Val)Hydrophobic / van der Waals

Conformational Analysis

The degree of conjugation between the two rings is highly dependent on this dihedral angle. A planar conformation (dihedral angle of 0° or 180°) allows for maximum overlap of the π-orbitals, leading to a more delocalized electronic system. This planarity is often energetically favorable. However, steric hindrance between the hydrogen atoms on the adjacent carbons of the two rings can introduce a slight twist, leading to a non-planar ground state conformation.

Computational methods, such as performing a potential energy scan, can be used to determine the conformational preferences. This involves calculating the molecule's energy at fixed increments of the C-C-N-C dihedral angle. The resulting energy profile reveals the lowest-energy conformers (global and local minima) and the rotational energy barriers between them. Crystal structure analysis of a related compound, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, shows that the molecule is essentially planar, with a very small rotation of 4.32° between the pyrrole and thiophenyl-ketone planes, highlighting the strong tendency for planarity in such linked systems. nih.gov

Table 3: Illustrative Conformational Energy Profile This table shows hypothetical relative energy values as a function of the dihedral angle between the pyrrole and thiophene rings.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation Description
00.0Planar, maximum conjugation
301.5Twisted
604.0Highly Twisted
905.5Perpendicular, minimum conjugation
1800.2Anti-planar, high conjugation

Applications in Materials Science and Organic Electronics

Conducting Polymers and Oligomers

Hybrid polymers incorporating both thiophene (B33073) and pyrrole (B145914) units have garnered significant interest for a range of applications, including optoelectronics and biodevices. researchgate.netbohrium.com The combination of these two distinct heterocyclic monomers allows for the fine-tuning of the resulting polymer's electronic and physical properties. Thiophene-based polymers are known for their environmental and thermal stability, while polypyrrole offers high conductivity and good biocompatibility. mdpi.comnih.gov Copolymers of pyrrole and thiophene derivatives are often explored to leverage the advantages of both parent structures. mdpi.comresearchgate.net

The 2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile moiety can be incorporated into polymeric backbones to create conjugated polymers with specific functionalities. The general approach involves the polymerization of thiophene-pyrrole monomers, which can be achieved through chemical or electrochemical oxidation. mdpi.comresearchgate.net For instance, new polyacetylene derivatives have been synthesized with electroactive thiophene side groups, creating a conjugated backbone with functional pendants that can undergo further electropolymerization. mdpi.com Similarly, soluble and fluorescent conducting polymers have been developed from 2,5-di(2-thienyl)pyrrole derivatives. rsc.org The synthesis of such polymers often involves creating a monomer with the desired functional groups and then polymerizing it. The resulting materials, like polythiophenes containing pyrazoline side groups, can exhibit good solubility, high fluorescence, and thermal stability. nih.gov The incorporation of these units affects the polymer's final properties, including its electronic bandgap, solubility, and electrochromic behavior. researchgate.net

Table 1: Properties of Functionalized Thiophene-Pyrrole Based Polymers

Polymer TypeKey Monomer UnitMethod of PolymerizationNoteworthy Properties
Poly(acetylene-thiophene)Propargyl thiopheneRh catalyst polymerizationElectroactive; potential for crosslinking to enhance conductivity. mdpi.com
Poly(SNS-NH2)4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamineElectrochemicalSoluble; electrochromic (yellow to blue); bandgap of 2.12 eV. researchgate.net
Poly(TPDOB)N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-3,4,5-tris(dodecyloxy)benzamideElectrochemicalSoluble; fluorescent (yellow emitter); multielectrochromic behavior. rsc.org
Polythiophenes with PyrazolineThiophene with pyrazoline side groupsChemical Oxidative (FeCl3)Good solubility; high fluorescence (emissions at 505–550 nm); thermal stability up to 590°C. nih.gov

Electrochemical polymerization is a widely used technique to synthesize conducting polymer films directly onto conductive substrates. mdpi.com This method allows for the formation of copolymers from different monomers, such as pyrrole and thiophene derivatives. mdpi.comtubitak.gov.tr Studies on the copolymerization of thiophene and pyrrole show that the ratio of the monomers in the final polymer can be controlled by the applied oxidation potential, largely because thiophene typically has a higher oxidation potential than pyrrole. mdpi.com

The electrochemical behavior of polymers derived from thiophene-pyrrole structures is a key area of investigation. For example, a soluble polymer based on a 2,5-di(thienyl)pyrrole derivative, P(TPDOB), exhibits well-defined and reversible redox processes. rsc.org This polymer also demonstrates multielectrochromic properties, changing color from greenish in its neutral state to blue in its oxidized state. rsc.org Copolymers of this monomer with 3,4-ethylenedioxythiophene (B145204) (EDOT) have shown superior electrochromic and electrical properties compared to the homopolymer. rsc.orgresearchgate.net Such studies are crucial for understanding how the molecular structure of the monomer, like this compound, influences the properties of the resulting polymer film.

Organic Semiconductor Materials

The intrinsic properties of π-conjugated systems based on thiophene and pyrrole make them excellent candidates for organic semiconductor materials. rsc.org These materials are foundational to various organic electronic devices due to their structural versatility and efficient charge transport capabilities. rsc.orgjmaterenvironsci.com

Thiophene-based conjugated oligomers and polymers are extensively used as active materials in organic solar cells (OSCs) because of their strong light absorption and charge-carrying abilities. rsc.org Pyrrole-based dyes and non-fused acceptors have also been designed to improve the efficiency and stability of OSCs. acs.orgnih.gov

Small molecules with a donor-π-acceptor (D-π-A) architecture are particularly effective. In this context, the pyrrole-thiophene structure can act as part of the π-conjugated bridge or the donor unit, while the carbonitrile group serves as an acceptor. Recent research has focused on designing non-fused acceptors for OSCs to enhance light utilization and stability. nih.gov For instance, a non-fused acceptor, GS70, which is based on a 1-(2-butyloctyl)-1H-pyrrole π-bridge, was used to construct tandem OSCs with a power conversion efficiency (PCE) of 19.4%. nih.gov This highlights the potential of pyrrole-containing structures in developing highly efficient and stable solar cells. nih.gov Thiophene-based systems, including those with fused thiophene rings, have also led to devices with high PCEs. researchgate.netmdpi.com

Table 2: Performance of Organic Solar Cells Featuring Pyrrole/Thiophene Components

Device Structure/Donor MaterialAcceptor MaterialKey FeaturePower Conversion Efficiency (PCE)Reference
GS70-based front-cellN/A (Tandem Cell)Pyrrole-based non-fused acceptor19.4% nih.gov
BDTT-S-TRPC70BM2D-conjugated small-molecule donor9.20% researchgate.net
D-π-A molecule (1)C70Thienothiophene π-spacer5.41% mdpi.com
D-π-A molecule (2)C70Thiazole π-spacer (replaces thiophene)6.20% mdpi.com

Pyrrole and thiophene derivatives are also crucial in the development of organic light-emitting diodes (OLEDs). jmaterenvironsci.com These materials can be used as emitters, charge transport layers, or host materials. The D-π-A architecture is again relevant, where electron-donating triphenylamine (B166846) (TPA) and electron-accepting dimesitylboron (DMB) units can be linked through a thieno[3,2-b]thiophene (B52689) (TT) π-spacer. beilstein-journals.org Such a design resulted in a fluorophore with a high quantum yield and a device with a maximum current efficiency of 10.6 cd/A. beilstein-journals.org

Polymers and small molecules containing the pyrrol-yl-thiophene motif can be designed to emit light across the visible spectrum. For example, dithieno[3,2-b:2′,3′-d]pyrrole (DTP)-based materials are known to be highly fluorescent and have been applied in OLEDs. researchgate.net By modifying the substituents on the core structure, the emission color and device performance can be tuned. For example, some polythiophene derivatives with pyrazoline side groups exhibit strong fluorescence emission between 505–550 nm. nih.gov The specific structure of this compound, with its combination of donor (pyrrole), π-linker (thiophene), and acceptor (carbonitrile) characteristics, makes it a promising scaffold for designing new emitter materials for OLEDs.

Sensors and Biosensors (Focus on chemical/electronic transduction)

The electrochemical activity and functional versatility of thiophene-pyrrole hybrid polymers make them ideal platforms for sensors and biosensors. researchgate.netbohrium.com These materials can be electrochemically deposited on electrode surfaces, providing a stable matrix for immobilizing biological recognition elements like enzymes, and facilitating efficient electron transfer for signal transduction. bohrium.combiointerfaceresearch.com

A new class of conducting polymers based on hybrid 2,5-thienylpyrroles allows for tailor-made functionality through N-substitution on the pyrrole ring. biointerfaceresearch.com This feature is particularly advantageous for biosensor development. For example, novel conducting platforms using a copolymer of 2,5-dithienyl pyrrole-ferrocene and EDOT have been successfully employed to create a catechol biosensor. biointerfaceresearch.com In this system, tyrosinase was immobilized on the polymer film, and the ferrocene (B1249389) moiety helped to improve the stability and efficiency of the sensor. biointerfaceresearch.com The sensor achieved a low detection limit of 2.1 µM for catechol. biointerfaceresearch.com The application of such conducting structures in biosensing is a growing field, with notable uses in glucose detection as well. researchgate.netbiointerfaceresearch.com The inherent conductivity and modifiable surface of polymers derived from monomers like this compound provide a robust framework for developing sensitive and stable chemical and biological sensors.

Electrochemical Sensors

The development of electrochemical sensors often relies on conductive polymers that can be functionalized for specific analyte detection. Materials derived from pyrrole and thiophene are staples in this field due to their ability to be electropolymerized into conductive films. Studies on related systems have demonstrated that copolymerizing pyrrole and thiophene-grafted materials can create highly conductive thin films with enhanced sensitivity for biosensing applications. nih.govresearchgate.net For example, a conductive thin film formed by the in situ electrocopolymerization of pyrrole (Py) and thiophene-grafted chitosan (B1678972) (Th-Ch) showed significantly higher sensitivity in a glucose biosensor compared to a simple pyrrole-chitosan composite. nih.gov

While these principles are established for the broader class of pyrrole and thiophene derivatives, specific research detailing the use of this compound as a monomer for creating such sensor platforms is not prominent in the current scientific literature. Its structure suggests potential for electropolymerization, but its performance characteristics in an electrochemical sensor remain an area for future investigation.

Optical Sensors

Pyrrole-based colorants are recognized for their strong light absorption and stability, making them suitable for optical applications like color filters in image sensors. mdpi.com The design of novel blue pyrrole derivatives for this purpose has focused on creating molecules with high molar extinction coefficients and thermal stability. mdpi.com Generally, chromophores with a donor-acceptor structure can exhibit changes in their optical properties (color or fluorescence) in response to environmental factors, forming the basis of optical sensors.

The subject compound, this compound, possesses a structure conducive to intramolecular charge transfer, a key feature for optical materials. However, there is a lack of specific studies applying this particular molecule in the development of optical sensors. Its potential in this area is inferred from the known properties of related pyrrole-thiophene systems rather than direct experimental evidence.

Functional Dyes and Pigments

The arrangement of the pyrrole, thiophene, and nitrile groups within this compound defines it as a "push-pull" or donor-π-acceptor chromophore, which is a fundamental design for functional dyes.

Chromophore Design and Structure-Property Relationships

The design of organic dyes often employs a donor-π-acceptor (D-π-A) architecture to facilitate intramolecular charge transfer (ICT) upon photoexcitation, which governs the material's color and other optical properties. mdpi.com In this compound, the pyrrole ring acts as the electron-donating component, the thiophene ring serves as the π-conjugated bridge, and the cyano (-CN) group functions as the electron acceptor. mdpi.comnih.gov This "push-pull" nature is a critical aspect of its structure-property relationship.

Pyrrole is known to be a more potent electron donor than furan (B31954) or thiophene, which can lead to superior optical properties in the resulting chromophore. nih.gov The electronic and structural characteristics of such D-π-A compounds are of significant interest for their potential in optoelectronic applications. nih.gov Theoretical studies on similar pyrrole-thiophene systems using Density Functional Theory (DFT) show that modifications to the donor or acceptor ends of the molecule can precisely tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby controlling the optical band gap and absorption spectrum. nih.govacs.org

Table 1: Structural Roles within the this compound Chromophore

Molecular Component Role Function
1H-Pyrrol-1-yl Group Electron Donor (D) "Pushes" electron density into the π-system.
Thiophene Ring π-Conjugated Bridge (π) Facilitates the transfer of electron density from the donor to the acceptor.

| Carbonitrile Group (-CN) | Electron Acceptor (A) | "Pulls" electron density from the π-system, creating a dipole. |

Fluorescent Properties and Applications

While the D-π-A structure is often associated with fluorescence, detailed theoretical studies on isomers of 5-(1H-pyrrol-1-yl)thiophenecarbonitrile, including the 3-carbonitrile variant, predict that these specific compounds are not strong emitters. rsc.org The photochemical properties have been investigated using high-level ab initio methods to understand their deactivation pathways after absorbing light. rsc.org

The research predicts that fluorescence in these molecules is efficiently quenched by the internal vibrational modes of the thiophene ring. rsc.org In the gas phase, the excited molecule is most likely to return to the ground state through a rapid, radiationless decay via a conical intersection, meaning no light is emitted. rsc.org

In polar solvents, the situation changes slightly. A dark, non-emissive intramolecular charge transfer state (S(CT)) is stabilized. While this stabilization makes a twisted intramolecular charge transfer (TICT) state energetically accessible, the most probable outcome remains radiationless decay. rsc.org Consequently, the compound is predicted to show no fluorescence in the gas phase and, at best, only very weak, red-shifted emission in polar solvents. rsc.org

Table 2: Predicted Photophysical Behavior of Pyrrol-Thiophenecarbonitrile Isomers

Environment Predicted Primary Deactivation Pathway Expected Fluorescence
Gas Phase Radiationless decay via S1/S0 conical intersection. rsc.org None. rsc.org

| Polar Solvents | Radiationless decay remains dominant. rsc.org | Potentially weak, red-shifted emission from a TICT minimum. rsc.org |

This efficient quenching mechanism means that this compound is unlikely to be suitable for applications requiring strong fluorescence, such as bioimaging probes or active layers in organic light-emitting diodes (OLEDs), without significant structural modification.

Future Directions and Research Perspectives

Novel Synthetic Methodologies and Process Intensification

The future synthesis of 2-(1H-pyrrol-1-yl)thiophene-3-carbonitrile and its derivatives will likely focus on enhancing efficiency, safety, and sustainability. While established methods exist, novel approaches leveraging modern synthetic tools are a key area of research. One promising avenue is the expanded use of Microwave-Assisted Organic Synthesis (MAOS), which has been successfully employed for related structures. This technique can dramatically reduce reaction times and improve yields compared to conventional heating.

Process Intensification (PI) represents a paradigm shift from traditional batch processing to more efficient continuous flow systems. unito.itaiche.orgresearchgate.net This transition offers significant advantages, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved reproducibility. unito.itccdcindia.com For the synthesis of this compound, a PI approach could involve designing a continuous flow reactor system, potentially integrating microwave technology to achieve rapid, controlled, and scalable production. unito.it Such systems would minimize solvent use and energy consumption, aligning with the goals of sustainable chemical manufacturing. aiche.orgelsevier.com

Future research could explore:

Flow Chemistry: Transitioning the synthesis from batch to continuous flow reactors to improve safety, control, and scalability.

Mechanochemistry: Utilizing techniques like reactive extrusion to conduct solvent-free or low-solvent syntheses, activated by mechanical forces. unito.it

Catalyst Development: Investigating new catalysts that can improve the efficiency and selectivity of the key ring-forming or coupling reactions, particularly those that are recoverable and reusable.

Exploration of Underexplored Reactivity Pathways

The reactivity of this compound is largely dictated by its three key components: the pyrrole (B145914) ring, the thiophene (B33073) ring, and the nitrile group. While the thiophene and pyrrole rings are susceptible to electrophilic substitution, the nitrile group offers a rich hub for chemical transformations.

A significant pathway that has been explored involves the conversion of the nitrile functionality. For instance, the carbonitrile group can be transformed into a carboximidamide group, which in turn serves as a precursor for the construction of new heterocyclic rings, such as 1,2,4-oxadiazoles. This demonstrates the utility of the nitrile as a synthetic handle for building more complex molecular architectures.

Future research should systematically investigate other transformations of the nitrile group, such as:

Reduction: Reduction to an aminomethyl group, providing a site for further functionalization or for creating ligands for coordination chemistry.

Hydrolysis: Controlled hydrolysis to the corresponding carboxylic acid or amide, opening pathways to polyesters, polyamides, or compounds with different biological activities.

Cycloadditions: Utilizing the nitrile in [3+2] cycloaddition reactions to form tetrazole rings, which are important pharmacophores in medicinal chemistry.

Metal-Catalyzed Reactions: Exploring the reactivity of the C-H bonds on both the thiophene and pyrrole rings through transition-metal-catalyzed cross-coupling reactions to append new substituents.

Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for predicting the properties of novel molecules and guiding synthetic efforts, thereby saving time and resources. nih.gov For this compound and its derivatives, methods like Density Functional Theory (DFT) and molecular docking can provide profound insights. researchgate.netresearchgate.netnih.gov

DFT calculations can be used to model the electronic structure of the molecule, predicting key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO gap is crucial for determining the optoelectronic properties of materials, making DFT an essential tool for designing novel organic semiconductors based on this scaffold. researchgate.netresearchgate.net Furthermore, DFT can elucidate reaction mechanisms and predict the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of new reactivity pathways. nih.govhilarispublisher.com

Molecular docking simulations are invaluable for drug discovery applications. nih.gov By modeling the interaction between potential derivatives of this compound and the active sites of biological targets like proteins or enzymes, researchers can predict binding affinities and modes of interaction. nih.govresearchgate.net This allows for the rational design of new therapeutic agents with enhanced potency and selectivity.

Table 1: Representative Parameters from DFT Studies on Related Heterocyclic Systems
Computational MethodBasis SetCalculated PropertyApplication/Significance
DFT (B3LYP)6-311++G(d,p)HOMO/LUMO Energy GapPredicts electronic transitions, color, and semiconductor potential. researchgate.net
TD-DFT6-31G*Excitation EnergiesSimulates UV-Vis absorption spectra. researchgate.net
DFTB3LYP/6-31G(d,p)Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. nih.gov
NBO Analysis-Donor-Acceptor InteractionsAnalyzes intramolecular charge transfer and molecular stability. researchgate.net

Development of Hybrid Materials and Supramolecular Assemblies

The unique structure of this compound makes it an excellent candidate for incorporation into advanced materials. The conjugated π-system spanning both heterocyclic rings is a key feature for applications in organic electronics. tdl.org

Hybrid Materials: Research into hybrid materials could involve using the molecule as a monomer for electropolymerization. The resulting poly(pyrrol-1-yl)thiophene) derivatives could exhibit interesting conductive and electrochromic properties. tdl.org Another promising direction is the creation of hybrid composites, for example, by polymerizing the monomer in the presence of materials like reduced graphene oxide (RGO) to develop high-performance materials for energy storage applications such as supercapacitors. mdpi.com

Supramolecular Assemblies: The planar structure and presence of heteroatoms and a nitrile group allow for various non-covalent interactions, including π-π stacking and hydrogen bonding. These interactions can be harnessed to direct the self-assembly of the molecules into highly ordered supramolecular structures like nanowires, 2-D crystals, or liquid crystals. researchgate.netuh.edu The ability to control this self-assembly is critical for fabricating functional nanostructures for use in sensors, thin-film transistors, and other organic electronic devices. uh.eduscispace.com The nitrile group could also act as a ligand to coordinate with metal centers, opening the possibility of designing metal-organic frameworks (MOFs) with tailored porosity and catalytic activity.

Role in Sustainable Chemistry and Circular Economy Initiatives

The principles of sustainable or "green" chemistry are becoming increasingly central to chemical synthesis. chemijournal.com Future research on this compound should prioritize these principles at every stage.

Sustainable Synthesis: This involves designing synthetic routes that maximize atom economy, minimize waste, and utilize renewable or less hazardous materials. chemijournal.comnih.govresearchgate.net The use of microwave-assisted synthesis is a step in this direction, as it often reduces the need for large volumes of solvents and lowers energy consumption. rasayanjournal.co.inresearchgate.net Further greening the process could involve:

Solvent Selection: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents. nih.gov

Catalysis: Employing highly efficient and recyclable catalysts to minimize waste.

Feedstock: Investigating the potential for synthesizing the pyrrole and thiophene precursors from bio-based feedstocks rather than petroleum sources.

Circular Economy: In the context of a circular economy, the focus extends beyond synthesis to the entire lifecycle of the chemical. mdpi.com This involves designing molecules that are not only functional but also recyclable or biodegradable. For materials developed from this compound, this would mean creating polymers that can be easily depolymerized back to their monomer units for reuse. Furthermore, a circular approach would encourage finding applications for any by-products generated during synthesis, treating them as valuable resources rather than waste. mdpi.com

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
Green Chemistry PrincipleFuture Research Application
Waste PreventionDevelop high-yield, high-selectivity reactions to minimize by-product formation. chemijournal.com
Atom EconomyPrioritize addition and cycloaddition reactions over substitution reactions where possible. researchgate.net
Safer Solvents & AuxiliariesExplore solvent-free conditions (mechanochemistry) or use of benign solvents like water or supercritical CO₂. nih.gov
Design for Energy EfficiencyUtilize energy-efficient techniques like microwave or ultrasonic irradiation. researchgate.net
Use of Renewable FeedstocksInvestigate synthetic routes starting from biomass-derived precursors.
CatalysisEmploy highly active and recyclable catalysts (heterogeneous or biocatalysts) over stoichiometric reagents. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-Pyrrol-1-yl)thiophene-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions between thiophene-3-carbonitrile derivatives and pyrrole-containing precursors. Key steps include:

  • Use of Lewis acid catalysts (e.g., ZnCl₂) to facilitate imine or Schiff base formation .
  • Solvent selection (e.g., DMF or ethanol) to enhance solubility and reaction efficiency .
  • Monitoring via TLC and purification via recrystallization (ethanol/water mixtures) .
    • Data Table :
Reaction ConditionYield (%)Purity (HPLC)
ZnCl₂, DMF, 80°C7898.5
EtOH reflux6595.2

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) differentiate this compound from structurally similar analogs?

  • Methodology :

  • ¹H NMR : Distinct peaks for pyrrole protons (δ 6.2–6.8 ppm) and thiophene protons (δ 7.1–7.5 ppm) .
  • IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and C-S (~680 cm⁻¹) .
  • UV-Vis : Absorption maxima at 270–290 nm (π→π* transitions in conjugated thiophene-pyrrole systems) .

Q. What crystallographic methods are suitable for resolving the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SHELX suite) is preferred. Key parameters:

  • Space group: Monoclinic (e.g., P2₁/c) .
  • Bond angles: C-S-C (~92°) and C-N-C (~120°) .
    • Data Table :
ParameterValue
Crystal SystemMonoclinic
Unit Cell Volume2305.5 ų
R-factor<0.05

Advanced Research Questions

Q. How do electronic effects (e.g., substituents on pyrrole/thiophene) influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Electron-withdrawing groups (e.g., -CN) enhance electrophilic substitution at the thiophene ring .
  • DFT calculations (B3LYP/6-31G*) predict charge distribution: Thiophene C3 is most electrophilic .
    • Case Study : Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives (80–85% yield) .

Q. What strategies mitigate competing side reactions (e.g., polymerization or oxidation) during synthesis?

  • Methodology :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene sulfur .
  • Low-temperature regimes (<50°C) to suppress polymerization .
  • Additives (e.g., BHT) as radical scavengers .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Methodology :

  • Replace pyrrole with substituted imidazoles to modulate binding affinity to PD-L1 .
  • Introduce fluorophenyl groups to improve metabolic stability .
    • Data Table :
AnalogIC₅₀ (μM)LogP
Parent Compound12.32.1
4-Fluorophenyl Deriv.8.72.8

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular docking (AutoDock Vina) to assess binding to PD-L1 .
  • MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes .

Contradictions and Open Challenges

  • Synthetic Yield Discrepancies : Yields vary significantly (65–85%) depending on solvent polarity and catalyst loading .
  • Biological Activity : Some analogs show reduced potency despite improved logP values, suggesting steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.